
N-(2-Chloroethyl)-N-propyl-alpha-phenylbenzylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzhydryl-N-(2-chloroethyl)-1-propanamine hydrochloride: is a chemical compound with the molecular formula C18H23Cl2N It is a hydrochloride salt form of a secondary amine, which features a benzhydryl group and a 2-chloroethyl group attached to a propanamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-benzhydryl-N-(2-chloroethyl)-1-propanamine hydrochloride typically involves the reaction of benzhydryl chloride with 2-chloroethylamine under basic conditions to form the intermediate N-benzhydryl-N-(2-chloroethyl)amine. This intermediate is then reacted with 1-bromopropane in the presence of a base to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out at room temperature or under reflux conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure hydrochloride salt form.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the 2-chloroethyl group. Common reagents for these reactions include sodium hydroxide or potassium carbonate.
Oxidation Reactions: The benzhydryl group can be oxidized to form benzhydrol derivatives. Reagents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: The compound can be reduced to form secondary amines or alcohols. Common reducing agents include lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Formation of N-benzhydryl-N-(2-hydroxyethyl)-1-propanamine.
Oxidation Reactions: Formation of benzhydrol derivatives.
Reduction Reactions: Formation of secondary amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: N-benzhydryl-N-(2-chloroethyl)-1-propanamine hydrochloride is used as a reagent in organic synthesis. It serves as an intermediate in the preparation of various pharmaceuticals and fine chemicals.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in the synthesis of bioactive molecules that can modulate biological pathways.
Medicine: The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its structure allows for modifications that can lead to the discovery of novel drugs.
Industry: In the industrial sector, N-benzhydryl-N-(2-chloroethyl)-1-propanamine hydrochloride is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers.
Mecanismo De Acción
The mechanism of action of N-benzhydryl-N-(2-chloroethyl)-1-propanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The 2-chloroethyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The benzhydryl group can interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity of the compound.
Comparación Con Compuestos Similares
- N-benzhydryl-N-(2-chloroethyl)-2-methyl-2-propen-1-amine hydrochloride
- N-benzhydryl-2-chloro-N-ethylethanamine hydrochloride
- N-benzhydryl-N-(2-chloroethyl)-2-pentanamine hydrochloride
Comparison: N-benzhydryl-N-(2-chloroethyl)-1-propanamine hydrochloride is unique due to its specific propanamine backbone, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it suitable for specific applications in research and industry. The presence of the 2-chloroethyl group allows for versatile chemical modifications, enhancing its utility in synthetic and medicinal chemistry.
Propiedades
Fórmula molecular |
C18H23Cl2N |
|---|---|
Peso molecular |
324.3 g/mol |
Nombre IUPAC |
N-benzhydryl-N-(2-chloroethyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C18H22ClN.ClH/c1-2-14-20(15-13-19)18(16-9-5-3-6-10-16)17-11-7-4-8-12-17;/h3-12,18H,2,13-15H2,1H3;1H |
Clave InChI |
BPYTZPUTMZNDSR-UHFFFAOYSA-N |
SMILES canónico |
CCCN(CCCl)C(C1=CC=CC=C1)C2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Butyl-1-chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B15082590.png)
![N-[2-[(2E)-2-[(5-bromo-2-prop-2-enoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-3,4-dichlorobenzamide](/img/structure/B15082592.png)
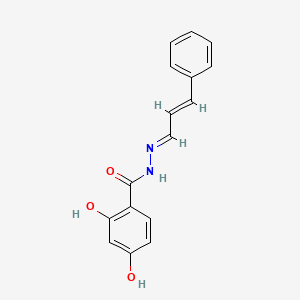
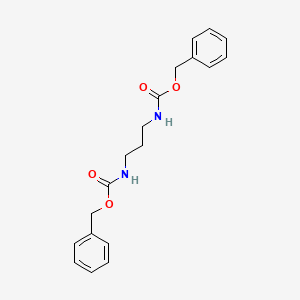
![4-benzyl-N-{(E)-[4-(trifluoromethyl)phenyl]methylidene}-1-piperazinamine](/img/structure/B15082632.png)
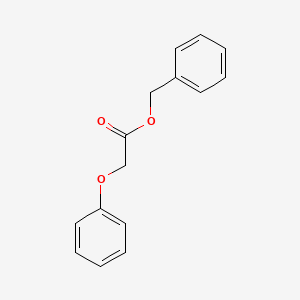
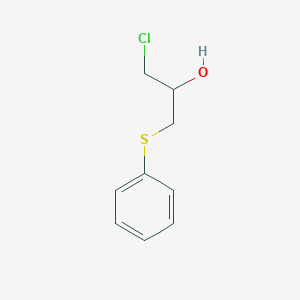
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-methoxyphenoxy)propanamide](/img/structure/B15082652.png)
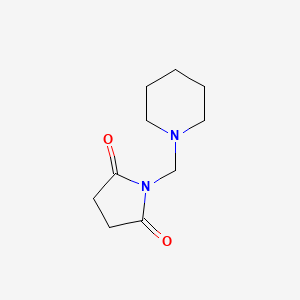
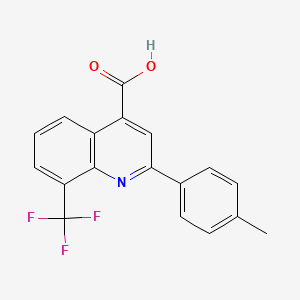
![[4-[(E)-[(2-chlorobenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B15082682.png)
![6-[(5Z)-5-(1-{2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]hexanoic acid](/img/structure/B15082690.png)

![4-[(4-Methylbenzyl)oxy]benzaldehyde semicarbazone](/img/structure/B15082700.png)
